3-Nitrobenzyl alcohol

概要

説明

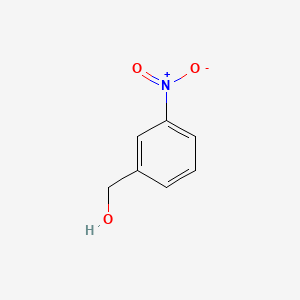

3-Nitrobenzyl alcohol (CAS No. 619-25-0; molecular formula C₇H₇NO₃) is a nitro-substituted benzyl alcohol derivative with the nitro group at the meta position of the benzene ring. It is widely employed as a matrix in mass spectrometry techniques, including fast atom bombardment mass spectrometry (FAB-MS) and matrix-assisted laser desorption/ionization (MALDI). Its utility arises from its ability to enhance ionization efficiency for polar and labile compounds, such as nucleotides, flavonoids, and monoclonal antibodies .

In biochemical contexts, this compound is a metabolite of 3-nitrotoluene (3NT) in rat hepatocytes, formed via hepatic oxidation and conjugation pathways . Its physicochemical properties include a molecular weight of 153.14 g/mol, a melting point >110°C, and a density of 1.5755 g/cm³ .

準備方法

Reduction of 3-Nitrobenzaldehyde Using Sodium Borohydride

The reduction of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol via sodium borohydride (NaBH₄) is a widely employed method due to its simplicity and high yield. This reaction proceeds under mild conditions, typically in methanol or ethanol at 0–15°C, and preserves the nitro group while converting the aldehyde to a primary alcohol .

Yield and Purity

Yields typically exceed 85%, with purity ≥98% achievable after recrystallization from toluene . The method’s efficiency is attributed to the stability of the nitro group under reducing conditions and the rapid reaction kinetics.

Table 1: Optimization of NaBH₄ Reduction

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0–15°C | 90–92 | 98–99 |

| Solvent | Methanol | 88 | 97 |

| NaBH₄ Equivalents | 1.2 | 91 | 98 |

Benzoquinone-Mediated Synthesis from 1,2-Bis(o-Nitrophenyl)Ethane

A patent-pending method utilizes 1,2-bis(o-nitrophenyl)ethane (13) as a starting material, reacting it with excess benzoquinone under thermal conditions . This approach avoids hazardous intermediates like o-nitrobenzyl bromide and enables byproduct recycling.

Reaction Steps and Industrial Workflow

-

Condensation : 1,2-Bis(o-nitrophenyl)ethane reacts with benzoquinone (5–10 molar equivalents) at 120–150°C for 4–8 hours.

-

Reduction : The intermediate is reduced with sodium borohydride in methanol at 15°C.

-

Purification : Excess benzoquinone and byproduct hydroquinone are removed via distillation under reduced pressure (15 mmHg), yielding this compound at 160–165°C .

Advantages and Limitations

This method achieves an 81.1% recovery rate with 99.2% purity after recrystallization . Its key advantage lies in the use of symmetrical starting materials and recyclable byproducts, reducing waste. However, the requirement for high-temperature condensation (135–140°C) increases energy costs.

Table 2: Performance of Benzoquinone-Mediated Synthesis

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Time | 6 hours | 90.2 | 94.9 |

| Temperature | 135–140°C | 89.5 | 93.2 |

| Recrystallization | Toluene | 81.1 | 99.2 |

Bromination and Hydrolysis of o-Nitrotoluene

An alternative route involves the radical bromination of o-nitrotoluene followed by alkaline hydrolysis. Although less common today due to corrosivity and lower yields, this method is historically significant .

Procedure and Challenges

-

Bromination : o-Nitrotoluene undergoes free-radical bromination using bromine (Br₂) and a peroxide catalyst, producing o-nitrobenzyl bromide.

-

Hydrolysis : The bromide is treated with aqueous sodium hydroxide to yield this compound.

Reported yields for this method are approximately 70%, limited by side reactions and the handling of corrosive intermediates .

Alternative Methods and Emerging Approaches

Reduction of 1-Formyl-2-Nitrobenzene

Using boron trifluoride diethyl etherate (BF₃·Et₂O) in tetrahydrofuran (THF), 1-formyl-2-nitrobenzene is reduced at low temperatures (-20°C). This method achieves high yields (90%) but requires costly reagents and stringent temperature control .

Oxidative Methods

Early attempts employed dinitrogen pentoxide (N₂O₅) to oxidize benzyl alcohol derivatives, but these produced inseparable mixtures of ortho- and para-nitrobenzyl alcohols, rendering them impractical for industrial use .

科学的研究の応用

Analytical Chemistry

Mass Spectrometry Applications

3-Nitrobenzyl alcohol serves as a matrix in several mass spectrometry techniques, including:

- Fast Atom Bombardment (FAB) : This technique utilizes this compound as a liquid matrix to facilitate the ionization of analytes by creating a conducive environment for desorption and ionization upon bombardment with high-energy atoms .

- Matrix-Assisted Laser Desorption Ionization (MALDI) : In MALDI, this compound aids in the desorption and ionization of biomolecules such as peptides and proteins during laser irradiation .

- Electrospray Ionization (ESI) : The compound is also utilized in ESI, where it is doped into low surface tension solvents to enhance analyte charging, thereby improving detection sensitivity .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients

This compound is employed as an intermediate in the synthesis of various pharmaceuticals. For instance:

- Anthelmintic Agents : It is a key precursor in the production of trichloromethyl-3-nitrobenzyl alcohol, which is involved in synthesizing anthelmintic disulfonamide compounds effective against liver flukes in livestock .

- Biological Activity : The compound has been studied for its role as a substrate for cytosolic alcohol dehydrogenase, an enzyme crucial for metabolic processes involving alcohols.

Chemical Synthesis

Reactivity and Derivatives

The unique structure of this compound allows it to undergo various chemical reactions, leading to the formation of useful derivatives. Its reactivity is influenced by the positioning of the nitro group on the benzyl ring, which can affect both synthetic pathways and biological activity.

Application in Mass Spectrometry

In a study conducted by Sweetman et al., this compound was highlighted for its effectiveness as a matrix in FAB mass spectrometry. The research demonstrated that this compound significantly improves the sensitivity and resolution of mass spectrometric analyses, particularly for complex biological samples .

Pharmaceutical Synthesis Example

A notable patent describes a novel method for synthesizing trichloromethyl-3-nitrobenzyl alcohol with high yield and purity, showcasing its importance in developing veterinary pharmaceuticals aimed at treating parasitic infections in livestock .

作用機序

The mechanism of action of 3-nitrobenzyl alcohol in mass spectrometry involves its use as a matrix to facilitate the ionization of analytes. In fast atom bombardment and matrix-assisted laser desorption ionization, this compound helps to transfer energy to the analyte molecules, resulting in their ionization and subsequent detection . In biological systems, it acts as a substrate for alcohol dehydrogenase, undergoing enzymatic oxidation to form 3-nitrobenzaldehyde .

類似化合物との比較

Structural and Electronic Effects of Substituents

Substituted benzyl alcohols exhibit distinct reactivity and applications based on the position and nature of substituents. Key analogs include:

- 2-Nitrobenzyl alcohol (o-nitro)

- 4-Nitrobenzyl alcohol (p-nitro)

- 3-Chlorobenzyl alcohol

- 4-Methoxybenzyl alcohol

Table 1: Physical and Chemical Properties of Selected Benzyl Alcohols

Reactivity in Chemical Reactions

- Formylation Efficiency : In the presence of Amberlyst-15, this compound undergoes formylation with a 70% yield, outperforming 4-methoxybenzyl alcohol (electron-donating substituent) due to reduced steric hindrance and optimal nitro positioning .

- Oxidation Catalysis: Nano silver-doped MnO₂ oxidizes this compound to 3-nitrobenzaldehyde with >99% selectivity, comparable to 4-nitro and 4-chloro derivatives. The nitro group’s electron-withdrawing nature facilitates dehydrogenation .

Table 2: Oxidation of Benzyl Alcohol Derivatives Using Ag–MnO₂ Catalyst

| Substrate | Conversion (%) | Selectivity for Aldehyde (%) |

|---|---|---|

| This compound | >99 | >99 |

| 4-Nitrobenzyl alcohol | >99 | >99 |

| 4-Chlorobenzyl alcohol | >99 | >99 |

| 4-Methoxybenzyl alcohol | 95 | 92 |

Metabolic Pathways

Rat hepatocytes metabolize nitrotoluene isomers to their respective benzyl alcohols:

- 3-Nitrotoluene → This compound (29%) and 3-nitrobenzoic acid (56%) .

- 2-Nitrotoluene → 2-nitrobenzyl alcohol (52%) as the major metabolite.

- 4-Nitrotoluene → 4-nitrobenzyl alcohol (12%) with significant glutathione conjugation .

The meta-nitro derivative shows slower glucuronidation compared to ortho- and para-isomers, likely due to steric and electronic effects .

Enzyme Interactions

Benzyl alcohol dehydrogenase (BADH) exhibits substrate specificity influenced by substituent electronegativity:

- This compound (electronegativity = 3.0) has lower activity with BADH than 3-chlorobenzyl alcohol (electronegativity = 3.5) .

- 4-Nitrobenzyl alcohol is inactive with aryl-alcohol dehydrogenase from white-rot fungi, whereas this compound shows moderate activity .

Table 3: Relative Activity of Aryl-Alcohol Dehydrogenase with Substrates

| Substrate | Relative Activity (%) |

|---|---|

| This compound | 36 |

| 4-Nitrobenzyl alcohol | No detectable activity |

| 3-Chlorobenzyl alcohol | 28 |

生物活性

3-Nitrobenzyl alcohol (3-NBA) is an organic compound with the molecular formula C₇H₇NO₃. It is characterized by the presence of a nitro group (-NO₂) attached to the benzyl alcohol structure, which influences its chemical properties and biological activity. This article explores the biological activities of 3-NBA, including its role as a substrate for enzymes, its applications in mass spectrometry, and potential pharmacological implications.

This compound appears as a white to yellowish powder or clear liquid with a melting point of approximately 29 °C. Its structure allows for various interactions with biological molecules, particularly through metabolic pathways involving alcohol metabolism.

Enzymatic Substrate

Research indicates that 3-NBA is an effective substrate for cytosolic alcohol dehydrogenase (ADH), an enzyme that catalyzes the oxidation of alcohols. This enzymatic reaction plays a crucial role in metabolic processes, particularly in the liver where alcohol metabolism occurs. The oxidation of 3-NBA by ADH results in the formation of 3-nitrobenzaldehyde, which can further participate in various biochemical pathways .

Pharmacological Potential

While specific therapeutic uses of 3-NBA are still under investigation, its derivatives have shown promise in pharmacological applications. For instance, studies have suggested that compounds derived from 3-NBA may exhibit anti-inflammatory and antioxidant properties, making them potential candidates for drug development .

Applications in Mass Spectrometry

This compound has historically been used as a matrix in mass spectrometry techniques such as fast atom bombardment (FAB) and matrix-assisted laser desorption ionization (MALDI) . In these applications, it facilitates the ionization of analytes by creating a suitable environment for desorption and ionization during the mass spectrometry process .

Comparative Analysis of Related Compounds

The following table summarizes key characteristics of compounds structurally related to this compound:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzyl Alcohol | C₇H₈O | No nitro group; commonly used as a solvent |

| 4-Nitrobenzyl Alcohol | C₇H₈N₂O₃ | Nitro group at para position; different reactivity |

| 2-Nitrobenzyl Alcohol | C₇H₈N₂O₃ | Nitro group at ortho position; distinct properties |

| Nitroethanol | C₂H₅NO₂ | Smaller structure; used in explosives |

This comparative analysis highlights how the position of the nitro group in 3-NBA affects its reactivity and biological activity compared to related compounds.

Case Studies and Research Findings

Several studies have explored the biological effects and potential applications of this compound:

- Alcohol Dehydrogenase Activity : A study demonstrated that 3-NBA serves as an excellent substrate for ADH, indicating its significant role in alcohol metabolism and potential implications for understanding alcohol-related disorders .

- Mass Spectrometry Applications : Research has shown that 3-NBA enhances the ionization efficiency of various analytes in mass spectrometry, making it a valuable tool in analytical chemistry .

- Pharmacological Investigations : Ongoing research is examining the anti-inflammatory effects of 3-NBA derivatives, which could lead to novel therapeutic agents targeting inflammation-related diseases .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 3-nitrobenzyl alcohol in complex matrices?

- Methodological Answer :

- GC/MS : A validated method uses this compound as an internal standard for patulin detection in apple juice, achieving linearity (5–100 µg/L) with high sensitivity .

- LSIMS : In peptide mass analysis, this compound serves as a matrix to enhance ionization efficiency. Samples are dissolved in methanol and mixed with the matrix on a stainless steel target for positive-ion mode analysis .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to minimize skin/eye contact. Ensure adequate ventilation to avoid vapor inhalation .

- Store away from heat and direct sunlight. In case of accidental exposure, rinse affected areas with water and seek medical attention .

Q. How is this compound utilized in mass spectrometry sample preparation?

- Methodological Answer :

- As a matrix in LSIMS, it facilitates ionization of peptides. Dissolve samples in methanol, mix with this compound, and analyze using cesium ion bombardment. Both [M+H]⁺ and [M+Na]⁺ ions are typically observed .

Advanced Research Questions

Q. How do electronic effects of 3-substituents influence the enzymatic oxidation of benzyl alcohol derivatives?

- Methodological Answer :

- Kinetic studies with benzyl alcohol dehydrogenase (pH 9.4, 20 mM CAPS/NaOH buffer) show that the electronegativity of 3-substituents (e.g., -NO₂ in this compound) inversely correlates with reaction velocity. This suggests electron-withdrawing groups reduce substrate binding or catalytic efficiency .

Q. What catalytic strategies improve the chlorination efficiency of this compound under solvent-free reaction conditions (SFRC)?

- Methodological Answer :

- N-Iodosuccinimide (NIS) mediates the reaction of this compound with TMSCl. A substoichiometric amount of NIS (10 mol%) enhances selectivity and yield. Optimize mediator concentration and reaction time to achieve >90% conversion .

Q. How does this compound function as a protecting group in organic synthesis?

- Methodological Answer :

- The nitro group stabilizes the benzyl alcohol structure, enabling its use to protect hydroxyl groups during multi-step syntheses. Deprotection typically involves hydrogenolysis or acidic conditions .

Q. What structural insights can be gained from studying this compound derivatives in oxidation reactions?

- Methodological Answer :

- Oxidation of 3-nitrobenzaldehyde (a derivative) under heterogeneous conditions (68°C) reveals selectivity trends influenced by nitro-group positioning. Monitor by-products (e.g., nitrobenzoic acids) via HPLC to refine reaction pathways .

Q. Data Contradictions and Resolution

- Enzymatic Reactivity vs. Substituent Effects : indicates reduced velocity with electron-withdrawing groups, but shows this compound reacts efficiently under mediated chlorination. This discrepancy highlights context-dependent reactivity: enzymatic systems prioritize substrate binding, while synthetic reactions leverage electronic activation.

特性

IUPAC Name |

(3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNPOQFCIIFQDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060698 | |

| Record name | Benzenemethanol, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; mp = 30-32 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 3-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000858 [mmHg] | |

| Record name | 3-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10806 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

619-25-0 | |

| Record name | 3-Nitrobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F829X990IV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。